4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Description
Properties
Molecular Formula |
C8H5NO3 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-methylfuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-2-3-9-6-5(4)7(10)12-8(6)11/h2-3H,1H3 |
InChI Key |
OMEVVZLNHXZHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione generally involves multi-step reactions designed to construct the fused furo-pyridine ring system. The key steps typically include condensation and cyclization reactions that form the heterocyclic core.
Reported Synthetic Routes and Reaction Conditions
While direct synthesis routes for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione are limited, analogous compounds such as furo[3,4-b]pyridine-5-one have been prepared through well-established methods involving:
- Condensation Reactions: Starting from substituted pyridine derivatives and appropriate carbonyl compounds to form intermediates that undergo cyclization.
- Cyclization Processes: Intramolecular cyclization to close the furan ring onto the pyridine framework, often facilitated by acidic or dehydrating agents.
One example involves the dehydration of 2,3-pyridine dicarboxylic acid derivatives using acetic anhydride to generate the fused bicyclic system, followed by further functional group transformations.
Specific Synthetic Example Involving Hydrazine Hydrate
In a related synthetic study involving furo(3,4-b)pyridine-5,7-dione derivatives, the compound was reacted with hydrazine hydrate under reflux conditions (95°C) to yield dihydropyridazine derivatives, demonstrating the reactivity of the dione moiety for further functionalization. This process involved dropwise addition of hydrazine hydrate and refluxing for several hours under open conditions.
Summary of Synthesis Data and Conditions
Analysis of Preparation Methods
- Multi-step Synthesis: The preparation of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione requires careful stepwise construction of the fused ring system, often starting from pyridine derivatives with suitable functional groups.
- Cyclization and Dehydration: Key steps involve dehydration to close the furan ring and cyclization to form the heterocyclic core.
- Use of Hydrazine Hydrate: This reagent is critical for modifying the dione moiety toward further heterocyclic transformations.
- Microwave-Assisted Synthesis: Emerging as a powerful technique for related heterocycles, offering improved yields and reaction times under solvent-free conditions.
- Lack of Direct Detailed Protocols: Despite some available data on related compounds, explicit step-by-step synthetic protocols for this exact compound remain limited in public literature, highlighting an area for further research.
Chemical Reactions Analysis
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using various nucleophiles and electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Thieno[3,4-b]pyridine-5,7-dione
- Structure : Replaces the furan oxygen with sulfur, forming a thiophene ring.
- Applications in optoelectronics are hypothesized due to such electronic tuning .
Pyrrolo[3,4-b]pyridine-5,7-dione
- Structure : Substitutes the furan oxygen with a nitrogen-containing pyrrole ring.
- Example : 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione (CAS: 18184-75-3) includes a benzyl group, increasing molecular weight (266.26 g/mol ) and lipophilicity. This compound is used as an intermediate in pharmaceuticals, such as Moxifloxacin .
Substituent Variations
Furo[3,2-g]chromene-dione Derivatives
- Examples :
- Compound 7 [(Z)-2-((3,4-dihydroxystyryl)-2-isopropyl-2H-furo[3,2-g]chromene-3,7-dione)]: Melting point 68–71°C , synthesized via partial hydrogenation of ethynyl precursors.
- Compound 8 [(Z)-2-(5-formyl-3-hydroxy-3-methoxystyryl)-2-isopropyl derivative]: Exists as a yellow oil, highlighting how polar substituents (e.g., formyl, methoxy) reduce crystallinity .
- Comparison : The 4-methyl group in the target compound likely increases thermal stability compared to liquid analogs like Compound 8, while smaller substituents (methyl vs. isopropyl) may improve solubility.
6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
- Structure : Features a cyclopentane ring fused to pyridine, with thienyl or aryl substituents.
- Example : 4-Phenyl-2-(thien-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (Compound 5a) is a colorless solid. These derivatives exhibit rigid, planar structures, suggesting higher melting points than furan-based analogs .
Functional Group Modifications
Ethynyl-Substituted Derivatives
- Example: Compound 25 (2-isopropyl-3-[(2,3,4-trimethoxyphenyl)ethynyl]-7H-furo[3,2-g]chromene-7-one): Synthesized via Sonogashira coupling, demonstrating the utility of ethynyl groups in cross-coupling reactions. The electron-withdrawing dione moiety facilitates such reactivity .
Benzyl-Substituted Analogs
Data Tables
Table 1: Structural and Physical Properties
*Inferred data based on structural analogs.
Research Findings and Implications
- Electronic Effects : The dione moiety in all analogs acts as an electron-withdrawing group, directing electrophilic substitutions to specific positions. Methyl groups (electron-donating) may stabilize adjacent charges or radicals .
- Thermal Stability : The parent compound decomposes at 253.56°C (DSC/TG analysis) , while benzyl-substituted pyrrolo derivatives may exhibit lower stability due to steric strain.
- Applications: Furopyridine-diones serve as intermediates in pharmaceuticals (e.g., Moxifloxacin ), while thieno analogs are explored in materials science .
Biological Activity
4-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound characterized by a fused ring structure that integrates elements of furan and pyridine. Its molecular formula is C₇H₃N₁O₃, with a molecular weight of approximately 149.1036 g/mol. This compound has garnered attention for its diverse biological activities, which are under ongoing investigation for potential pharmaceutical applications.
Chemical Structure and Properties
The compound features two carbonyl groups at the 5 and 7 positions, contributing to its chemical reactivity. The unique arrangement of functional groups within its fused ring system distinguishes it from similar compounds, leading to specific biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₃N₁O₃ |
| Molecular Weight | 149.1036 g/mol |
| Structure | Furo[3,4-b]pyridine core |
| Functional Groups | Two carbonyl groups |
Biological Activities
Research indicates that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Antioxidant Properties : The presence of carbonyl functionalities suggests potential antioxidant activity. This could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological systems.
The exact mechanisms through which 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its biological effects remain under investigation. However, it is believed that its interaction with specific molecular targets and pathways plays a crucial role. These interactions may influence various cellular processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Antioxidant Activity Assessment : Research investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals in vitro, indicating its potential role in protecting cells from oxidative damage .
- Anti-inflammatory Research : In a model of induced inflammation in rats, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups .
Comparison with Similar Compounds
The biological activity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione | C₈H₅N₁O₃ | Contains an additional methyl group at position 3 |
| Furo[3,4-b]pyrazine-5,7-dione | C₆H₂N₂O₃ | Features a pyrazine ring instead of pyridine |
| 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione | C₇H₄N₂O₂ | Incorporates a pyrrole ring structure |
These comparisons highlight the unique properties of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione and its potential advantages over other compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, analogous furopyridine derivatives are prepared by reacting substituted pyridinones with electrophilic reagents under acidic conditions (e.g., glacial acetic acid with phosphorous pentoxide as a catalyst). Key intermediates are characterized using IR spectroscopy (to confirm functional groups like carbonyls), ¹H/¹³C NMR (to verify regiochemistry and substituent positions), and UV-Vis spectroscopy (to assess conjugation patterns). Solid-state characterization may include melting point analysis and X-ray crystallography for unambiguous structural confirmation .
Q. How can researchers assess the purity and stability of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione under experimental conditions?
- Methodological Answer : Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection, using a C18 column and gradient elution (e.g., water/acetonitrile). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Mass spectrometry (MS) and TGA (Thermogravimetric Analysis) are employed to monitor decomposition products and thermal stability, respectively .
Q. What solvent systems are suitable for recrystallizing this compound, and how does substituent polarity influence solubility?
- Methodological Answer : Common solvents include ethanol-water mixtures or dichloromethane-hexane. Polarity effects are determined by measuring solubility parameters (Hansen solubility parameters) and correlating with substituent electronic properties (e.g., electron-withdrawing groups reduce solubility in polar solvents). Systematic trials with solvent blends, guided by Hildebrand solubility theory , optimize crystal quality .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione to maximize yield and minimize byproducts?
- Methodological Answer : A full factorial design tests variables like temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Response Surface Methodology (RSM) identifies optimal conditions. For example, phosphorous pentoxide-catalyzed cyclization in acetic acid may show nonlinear interactions between temperature and catalyst concentration. ANOVA validates model significance, and GC-MS monitors byproduct formation .
Q. What mechanistic insights explain the regioselectivity observed in the formation of the furopyridine core?
- Methodological Answer : Computational studies (e.g., DFT calculations at the B3LYP/6-31G* level) reveal transition-state energetics favoring 5- or 7-membered ring closure. Experimental evidence from isotopic labeling (e.g., ¹⁸O tracing) and kinetic profiling can distinguish between stepwise (via enol intermediates) and concerted pathways. Substituent effects on electron density at reactive sites (C-3 vs. C-5) are probed using Hammett plots .
Q. How do electron-donating/withdrawing substituents influence the photophysical properties of this compound?
- Methodological Answer : Substituents (e.g., -OCH₃, -NO₂) are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. UV-Vis spectroscopy and fluorescence quenching assays quantify bathochromic/hypsochromic shifts. Time-Dependent DFT (TD-DFT) correlates experimental spectra with electronic transitions (e.g., π→π* or charge-transfer states). Solvatochromic studies in solvents of varying polarity further elucidate excited-state behavior .
Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR signal overlap) in structural elucidation?
- Methodological Answer : Advanced NMR techniques include COSY (for coupling networks), HSQC (¹H-¹³C correlations), and NOESY (to confirm spatial proximity of substituents). For ambiguous cases, crystallographic data (single-crystal XRD) provide definitive proof. Dynamic NMR experiments (variable-temperature ¹H NMR) resolve rotameric or tautomeric equilibria causing signal splitting .
Q. How can in silico models predict the bioactivity of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione derivatives against therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against targets like kinase enzymes or DNA topoisomerases. QSAR (Quantitative Structure-Activity Relationship) models use descriptors (logP, polar surface area) trained on bioassay data. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. In vitro validation follows via enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
